Methyl 3-hydroxy-6-phenylpicolinate
Overview
Description
Methyl 3-hydroxy-6-phenylpicolinate is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 3-position and a phenyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-6-phenylpicolinate typically involves the esterification of 3-hydroxy-6-phenylpicolinic acid. One common method is the reaction of 3-hydroxy-6-phenylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
3-hydroxy-6-phenylpicolinic acid+methanolH2SO4Methyl 3-hydroxy-6-phenylpicolinate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-6-phenylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-oxo-6-phenylpicolinic acid.
Reduction: Formation of 3-hydroxy-6-phenylpicolinic alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3-hydroxy-6-phenylpicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6-phenylpicolinate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The phenyl group may enhance its binding affinity to certain receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
- Methyl 3-hydroxy-2-phenylpicolinate
- Methyl 3-hydroxy-4-phenylpicolinate
- Methyl 3-hydroxy-5-phenylpicolinate
Comparison: Methyl 3-hydroxy-6-phenylpicolinate is unique due to the position of the phenyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of functional groups affects the compound’s overall properties, making it distinct in its applications and interactions .
Properties
IUPAC Name |
methyl 3-hydroxy-6-phenylpyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)12-11(15)8-7-10(14-12)9-5-3-2-4-6-9/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPAMCNGHYFYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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